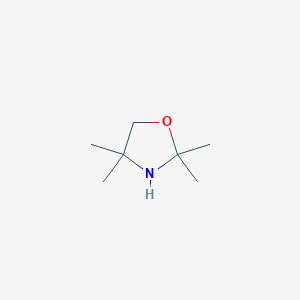
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine
Vue d'ensemble
Description
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H9NO3 It is a derivative of naphthalenone and features a nitro group at the 7th position and an oxime group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine typically involves the nitration of 3,4-dihydro-2H-naphthalen-1-one followed by the conversion of the resulting nitro compound to its oxime derivative. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The oxime formation is achieved by reacting the nitro compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors for nitration and oxime formation, which allows for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nitro ketones.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalenone derivatives.
Applications De Recherche Scientifique
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxime group can also form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-naphthalen-1-one: Lacks the nitro and oxime groups, making it less reactive.
7-nitro-3,4-dihydro-2H-naphthalen-1-one: Similar structure but without the oxime group.
3,4-Dihydro-7-nitro-1(2H)-naphthalenone: Another nitro derivative but with different substitution patterns.
Uniqueness
N-(7-nitro-1,2,3,4-tetrahydronaphthalen-1-ylidene)hydroxylamine is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
N-(7-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O3/c13-11-10-3-1-2-7-4-5-8(12(14)15)6-9(7)10/h4-6,13H,1-3H2 |
Clé InChI |
VPBBNFCFLAHMSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=NO)C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Hydroxyethyl)-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8668309.png)



![Benzonitrile, 4-[[(4-pentylphenyl)methylene]amino]-](/img/structure/B8668354.png)


![2,2-difluoro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8668364.png)




![Ethyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidate](/img/structure/B8668388.png)

